An In-depth Technical Guide to the Mechanism of Action of ELN-441958
An In-depth Technical Guide to the Mechanism of Action of ELN-441958
For Researchers, Scientists, and Drug Development Professionals
Abstract
ELN-441958 is a novel, potent, and selective small-molecule antagonist of the bradykinin B1 receptor, a key player in chronic pain and inflammation.[1][2][3] This technical guide delineates the core mechanism of action of ELN-441958, summarizing critical quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. The information presented is collated from preclinical pharmacological and pharmacokinetic studies.
Core Mechanism of Action: Bradykinin B1 Receptor Antagonism
ELN-441958 functions as a competitive antagonist at the bradykinin B1 receptor.[1][2][3] The bradykinin B1 receptor, a G-protein coupled receptor, is typically upregulated during inflammatory processes and is implicated in the pathogenesis of chronic pain.[1][2][3] By binding to this receptor, ELN-441958 blocks the action of the endogenous agonist ligand, des-Arg(10)-kallidin (DAKD), thereby inhibiting the downstream signaling cascade that leads to pain and inflammation.[1][2][3]
Signaling Pathway
The binding of an agonist to the bradykinin B1 receptor initiates a signaling cascade that results in the mobilization of intracellular calcium.[1][2] ELN-441958 competitively inhibits this process.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the potency, selectivity, and efficacy of ELN-441958.
Table 1: In Vitro Receptor Binding and Potency
| Parameter | Species | Cell Line/Tissue | Value | Reference |
| Ki (Binding Affinity) | Human | IMR-90 human fibroblast membranes | 0.26 ± 0.02 nM | [1] |
| KB (Antagonist Potency) | Human | IMR-90 cells | 0.12 ± 0.02 nM | [1] |
| KB (Antagonist Potency) | Rhesus Monkey | - | 0.24 ± 0.01 nM | [1] |
| KB (Antagonist Potency) | Rat | - | 1.5 ± 0.4 nM | [1] |
| KB (Antagonist Potency) | Mouse | - | 14 ± 4 nM | [1] |
Table 2: Selectivity Profile
| Receptor | Selectivity vs. B1 Receptor | Notes | Reference |
| Bradykinin B2 Receptor | Highly selective for B1 | Did not antagonize bradykinin-induced calcium mobilization. | [1] |
| Opioid Receptors | No involvement | Naltrexone did not affect the antihyperalgesic effects of ELN-441958. | [1] |
Table 3: In Vivo Efficacy
| Model | Species | Endpoint | ED50 | Reference |
| Carrageenan-induced thermal hyperalgesia | Rhesus Monkey | Reduction of hyperalgesia | ~3 mg/kg s.c. | [1][2] |
Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of ELN-441958 for the human bradykinin B1 receptor.
-
Methodology:
-
Membranes from IMR-90 human fibroblasts were prepared.
-
Competitive binding assays were performed using the B1 agonist radioligand [3H]desArg(10)-kallidin ([3H]DAKD).
-
Increasing concentrations of ELN-441958 were incubated with the membranes and the radioligand.
-
The amount of bound radioligand was measured to determine the concentration of ELN-441958 required to inhibit 50% of [3H]DAKD binding (IC50).
-
The Ki value was calculated from the IC50 using the Cheng-Prusoff equation.[1]
-
Calcium Mobilization Assay
-
Objective: To determine the functional antagonist potency (KB) of ELN-441958 at the B1 receptor.
-
Methodology:
-
IMR-90 cells, which endogenously express the human B1 receptor, were utilized.
-
Cells were loaded with a calcium-sensitive fluorescent dye.
-
Cells were pre-incubated with varying concentrations of ELN-441958.
-
The B1 receptor agonist DAKD was added to stimulate the cells.
-
The change in intracellular calcium concentration was measured by monitoring the fluorescence of the dye.
-
The concentration-dependent inhibition of the DAKD-induced calcium response by ELN-441958 was used to calculate the KB value.[1]
-
In Vivo Analgesic Efficacy Model
-
Objective: To assess the in vivo efficacy of ELN-441958 in a primate model of inflammatory pain.
-
Methodology:
-
Inflammation and thermal hyperalgesia were induced in the tail of rhesus monkeys by a subcutaneous injection of carrageenan.
-
The baseline tail-withdrawal latency in response to a thermal stimulus was measured.
-
ELN-441958 was administered subcutaneously at various doses.
-
The tail-withdrawal latency was measured again at different time points after drug administration.
-
The dose-dependent reduction in thermal hyperalgesia was used to determine the ED50.[1]
-
Conclusion
ELN-441958 is a highly potent and selective bradykinin B1 receptor antagonist with demonstrated efficacy in a primate model of inflammatory pain.[1] Its mechanism of action, characterized by competitive inhibition of the B1 receptor and subsequent blockade of intracellular calcium mobilization, positions it as a promising therapeutic candidate for the treatment of chronic pain and inflammatory conditions. The data presented in this guide provide a comprehensive overview of its preclinical pharmacological profile.
References
- 1. Pharmacological, pharmacokinetic, and primate analgesic efficacy profile of the novel bradykinin B1 Receptor antagonist ELN441958 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ELN441958 | CAS:913064-47-8 | Potent and selective bradykinin B1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
